![molecular formula C19H21N5O B14174524 3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine CAS No. 921606-82-8](/img/structure/B14174524.png)
3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features an imidazole ring, a piperidine ring, and a pyridazine ring, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, which are then coupled with a pyridazine derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the imidazole ring may lead to the formation of imidazole N-oxide, while reduction of the pyridazine ring may yield a dihydropyridazine derivative .
Applications De Recherche Scientifique
3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymesThe pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt: This compound features an imidazole ring and is used in similar applications.
(1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate: Another imidazole derivative with unique properties.
Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene: These frameworks incorporate imidazole rings and are used in materials science.
Uniqueness
What sets 3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine apart is its combination of three distinct heterocyclic rings, each contributing to its unique chemical and biological properties. This structural complexity allows for a wide range of interactions and applications, making it a versatile compound in scientific research .
Propriétés
Numéro CAS |
921606-82-8 |
|---|---|
Formule moléculaire |
C19H21N5O |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
3-imidazol-1-yl-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine |
InChI |
InChI=1S/C19H21N5O/c1-15-4-2-3-5-17(15)25-16-8-11-23(12-9-16)18-6-7-19(22-21-18)24-13-10-20-14-24/h2-7,10,13-14,16H,8-9,11-12H2,1H3 |
Clé InChI |
MMHAEMWFIAWWKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



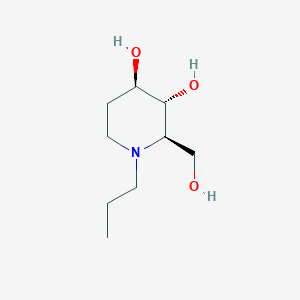

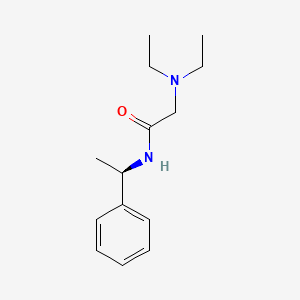
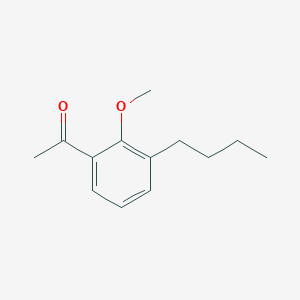
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)
![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
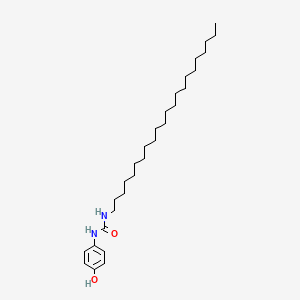
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
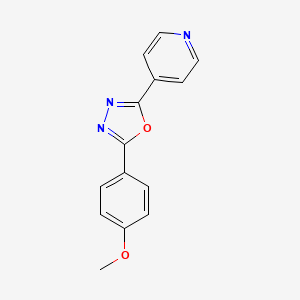
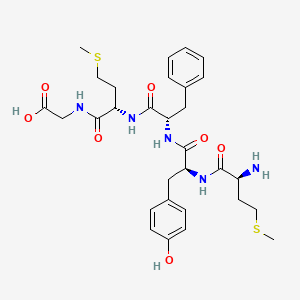
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174514.png)
phosphane}](/img/structure/B14174517.png)
